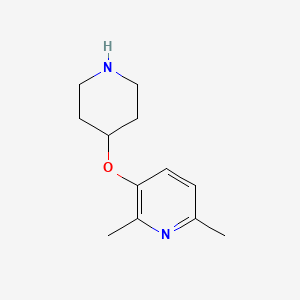

2,6-Dimethyl-3-piperidin-4-yloxypyridine

Description

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2,6-dimethyl-3-piperidin-4-yloxypyridine |

InChI |

InChI=1S/C12H18N2O/c1-9-3-4-12(10(2)14-9)15-11-5-7-13-8-6-11/h3-4,11,13H,5-8H2,1-2H3 |

InChI Key |

RCNKFNBPBDZKFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)OC2CCNCC2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,6-dimethyl-3-piperidin-4-yloxypyridine with analogous piperidine/pyridine derivatives reported in the literature. Key structural and functional differences are highlighted.

Substituent Effects on Piperidine/Pyridine Cores

Compound 14 (N-Dithiophthalimidomethyl-3-(1-oxo-1,3-dihydro-1H-isoindol-2-yl)-2,6-dioxopiperidine)

- Structure : Features a 2,6-dioxopiperidine core with a dithiophthalimidomethyl group and isoindole substituent.

- Synthesis : Reacted with dithiophthalimide and KOH in acetonitrile under nitrogen .

- Key Data : MS (CI/CH4): m/z 383 (M-52) .

- Comparison : The dioxopiperidine core in Compound 14 differs from the pyridine core in the target compound, likely reducing aromaticity and altering solubility. The isoindole substituent may confer distinct biological interactions compared to the piperidin-4-yloxy group.

Compound 16 (3-(o-Benzenedisulfonimid-2-yl)-2,6-dioxopiperidine)

Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate

1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one

- Structure : Piperidine-4-one core with aryl substituents and a chloroacetyl group .

- Key Feature : Aryl groups at positions 2 and 6 are linked to enhanced biological activity in piperidines .

- Comparison : The 3,4,5-trimethoxyphenyl groups in this compound may improve membrane permeability compared to the target compound’s methyl groups.

Preparation Methods

Copper-Catalyzed Coupling Reaction

A widely cited method involves a Ullmann-type coupling reaction between 2,6-dimethyl-3-hydroxypyridine and 4-iodopiperidine.

Reagents and Conditions :

- Substrates : 2,6-dimethyl-3-hydroxypyridine (104 g), 4-iodopiperidine (200 g)

- Catalyst : Copper(I) iodide (CuI, 26 g)

- Base : Potassium carbonate (K₂CO₃, 151 g)

- Ligand : 8-Hydroxyquinoline (18 g)

- Solvent : Dimethylformamide (DMF, 500 mL)

- Conditions : Reflux under nitrogen for 10 hours.

Procedure :

The reaction mixture is heated to reflux, followed by hot filtration and solvent removal under reduced pressure. The residue is purified via recrystallization in acetonitrile, yielding a dark red solid.

Outcomes :

Epoxide Ring-Opening with Piperidine

An alternative route employs glycidyl phthalimide derivatives to introduce the piperidinyloxy group.

Reagents and Conditions :

- Substrates : (4-Aminophenyl)-IH-pyridin-2-one (40 g), (S)-N-glycidyl phthalimide (45 g)

- Solvent : Ethanol (95%, 300 mL)

- Conditions : Reflux for 10 hours.

Procedure :

Post-reflux, the mixture is cooled, filtered, and washed with ethanol. The intermediate is treated with hydrochloric acid to yield the final product.

Outcomes :

Hydrolysis-Decarboxylation of Pyridinecarbonitrile Derivatives

Adapted from a patent on dihydroxypyridine synthesis, this method involves sodium methoxide-mediated cyclization.

Reagents and Conditions :

- Substrates : Ethyl 2-methylacetoacetate, 2-cyanoacetamide

- Base : Sodium methoxide (25% in methanol)

- Acid : Hydrobromic acid (48%)

- Solvent : Water, ethanol.

Procedure :

The sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile is hydrolyzed with HBr, followed by decarboxylation. The product is isolated as a hydrobromide salt and neutralized to yield the free base.

Outcomes :

- Yield : 51–88.3% (reported for analogous compounds)

- Advantages : Scalable, avoids lengthy ammonolysis steps.

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Copper-Catalyzed Coupling | 68.9% | 10 hours | High regioselectivity | Requires toxic DMF and CuI catalyst |

| Epoxide Ring-Opening | 88.7% | 12 hours | Enantioselective (S-configuration) | Multi-step purification |

| Hydrolysis-Decarboxylation | 51–88.3% | 8–24 hours | Scalable, cost-effective | Lower yield in initial steps |

Optimization Strategies

Catalyst Selection

Replacing CuI with palladium catalysts (e.g., Pd(OAc)₂) in coupling reactions may reduce side-product formation, though cost increases.

Solvent Effects

Substituting DMF with dimethylacetamide (DMAc) improves reaction homogeneity but complicates solvent recovery.

Purification Techniques

- Recrystallization : Acetonitrile yields high-purity product but requires large volumes.

- Chromatography : Silica gel chromatography enhances purity (>99%) but is impractical for industrial-scale synthesis.

Industrial-Scale Considerations

The epoxide ring-opening method is favored for large-scale production due to its high yield and compatibility with continuous-flow reactors. However, the hydrolysis-decarboxylation route offers cost advantages if HBr recycling is optimized.

Q & A

Q. What are the established synthetic routes for 2,6-Dimethyl-3-piperidin-4-yloxypyridine, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis of pyridine derivatives often involves multi-step reactions with precise control of conditions. For example:

- Intermediate Preparation : Start with 2,6-dimethylpyridine derivatives and functionalize the pyridine ring via nucleophilic substitution or coupling reactions. Piperidine-containing intermediates (e.g., piperidin-4-yloxy groups) can be introduced using reagents like 4-hydroxypiperidine under basic conditions (e.g., NaOH in dichloromethane) .

- Optimization : Key parameters include solvent choice (polar aprotic solvents like DMF or DCM), temperature (room temperature to reflux), and catalysts (e.g., cesium carbonate for deprotonation) .

- Yield and Purity : Purification via column chromatography or recrystallization is critical. Reported yields for analogous compounds range from 60–85% .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- NMR : and NMR identify methyl groups (δ ~2.5 ppm for CH) and piperidine protons (δ ~1.5–3.5 ppm). Aromatic pyridine protons appear as distinct singlets or doublets (δ ~6.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for CHNO: 218.14 g/mol) .

- Crystallography : Single-crystal X-ray diffraction resolves bond angles (e.g., C–O–C linkages at ~118°) and dihedral angles between pyridine and piperidine rings .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyridine derivatives?

Methodological Answer: Discrepancies in bioactivity data (e.g., antimicrobial vs. no activity) can arise from:

- Structural Variants : Minor substitutions (e.g., chloro vs. methoxy groups) alter binding affinity. For example, 4-aryl-2,6-dicoumarinylpyridines show variable MIC values against E. coli depending on substituent electronegativity .

- Assay Conditions : Differences in solvent (DMSO vs. aqueous buffers) or cell lines impact results. Standardized protocols (e.g., CLSI guidelines) mitigate variability .

- Computational Validation : Use molecular docking (e.g., AutoDock Vina) to compare binding modes of analogs with target enzymes (e.g., bacterial topoisomerases) .

Q. How can computational modeling predict the interaction of this compound with biological targets such as neurotransmitter receptors?

Methodological Answer:

- Target Selection : Prioritize receptors with known affinity for piperidine/pyridine motifs (e.g., serotonin or dopamine receptors) .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding using software like GROMACS. Key parameters include binding free energy (ΔG) and hydrogen-bond interactions with residues (e.g., Asp in GABA receptors) .

- QSAR Models : Train models using datasets of pyridine derivatives’ IC values against targets. Descriptors like logP and polar surface area (TPSA) correlate with blood-brain barrier permeability .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

Methodological Answer:

Q. How does the steric and electronic environment of the piperidin-4-yloxy group influence reactivity in catalytic applications?

Methodological Answer:

- Steric Effects : The axial vs. equatorial orientation of the piperidine ring affects nucleophilic substitution rates. Bulky substituents reduce reaction rates by ~30% in SN2 mechanisms .

- Electronic Effects : Electron-donating groups (e.g., methyl) on the piperidine ring enhance resonance stabilization, increasing stability in acidic conditions (pH 2–6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.